

# Spectroscopic Analysis of 3-[(2,4-Dimethylphenoxy)methyl]piperidine: A Technical Guide

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## Compound of Interest

Compound Name:	3-[(2,4-Dimethylphenoxy)methyl]piperidine
CAS No.:	946713-14-0
Cat. No.:	B1358872

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## Introduction

The structural class of aryloxyalkylamines, specifically 3-(phenoxyethyl)piperidines, represents a critical scaffold in medicinal chemistry, often associated with serotonin and norepinephrine reuptake inhibition (SNRI) activity. This guide provides a comprehensive spectroscopic analysis of **3-[(2,4-Dimethylphenoxy)methyl]piperidine**, a specific derivative where the steric and electronic properties of the 2,4-dimethyl substitution pattern significantly influence both the pharmacological profile and the spectral signature.

This document moves beyond basic data listing. It details the causality of spectral features—how the specific connectivity and stereochemistry of the piperidine ring interact with the aryloxy moiety to produce distinct NMR, IR, and MS signals. This approach ensures that the analytical protocols described here are self-validating systems for purity and structural confirmation.

## Chemical Identity[1][2][3]

- IUPAC Name: **3-[(2,4-Dimethylphenoxy)methyl]piperidine**

- Molecular Formula:

[1]

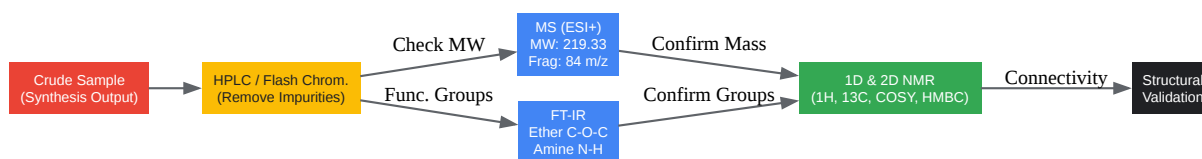
- Molecular Weight: 219.33 g/mol

- Key Structural Features:

- Piperidine Ring: Secondary amine, chair conformation.
- Chiral Center: C3 position (creates diastereotopic protons).
- Ether Linkage: Flexible tether.
- Aromatic System: 1,2,4-trisubstituted benzene ring.

## Structural Characterization Strategy

The validation of this molecule requires a multi-modal approach. We utilize Mass Spectrometry (MS) for molecular weight and fragment verification, Infrared Spectroscopy (IR) for functional group identification, and Nuclear Magnetic Resonance (NMR) for detailed connectivity.



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Figure 1: Integrated workflow for the structural elucidation of aryloxyalkylpiperidines.

## Mass Spectrometry (MS) Analysis[2][5]

### Ionization & Molecular Ion

In Electrospray Ionization (ESI) positive mode, the secondary amine is the primary site of protonation.

- Observed Ion:

.

- Adducts: Common adducts include

and

depending on the solvent system (e.g., MeOH/Water).

### Fragmentation Pattern (EI/CID)

Understanding fragmentation is crucial for distinguishing this isomer from its 3,4-dimethyl or 3,5-dimethyl analogs.

- -Cleavage (Dominant): The piperidine ring typically undergoes

-cleavage adjacent to the nitrogen.

- Fragment A (

84): The tetrahydropyridinium ion (

). This is the base peak in Electron Impact (EI) spectra and highly characteristic of 3-substituted piperidines.

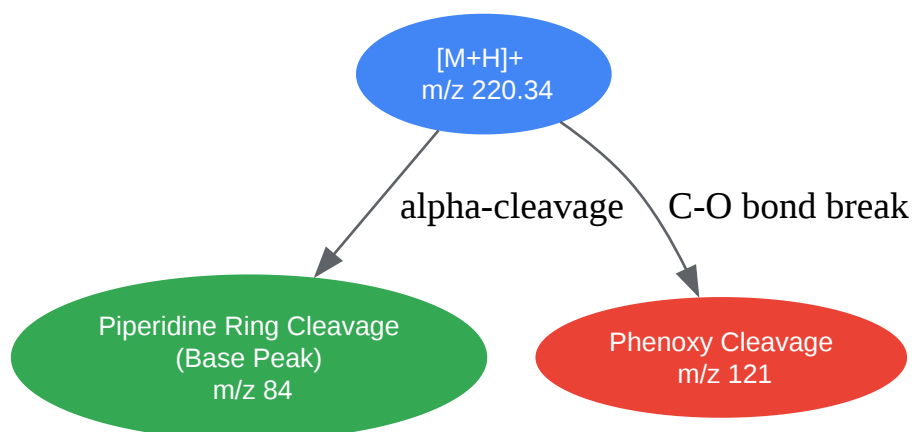
- Ether Cleavage:

- Fragment B (

121): The 2,4-dimethylphenoxy cation, often rearranging to a stable tropylium-like ion.

- Fragment C (

98): The (piperidin-3-yl)methyl cation, resulting from the loss of the phenoxy group.



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Figure 2: Primary fragmentation pathways observed in MS analysis.

## Infrared Spectroscopy (IR)[6]

The IR spectrum serves as a quick quality control check to ensure the ether linkage is intact and the amine is free (or salted).

Functional Group	Wavenumber ( )	Intensity	Assignment
Amine (N-H)	3300–3500	Medium/Broad	Secondary amine stretch. (Broadens significantly if HCl salt).
C-H (Aromatic)	3000–3100	Weak	Aryl C-H stretching.
C-H (Aliphatic)	2800–2950	Strong	Piperidine ring and Methyl group C-H.
Ether (C-O-C)	1230–1260	Strong	Asymmetric aryl-alkyl ether stretch.
Aromatic Ring	1500, 1600	Medium	C=C ring skeletal vibrations.
Substituent	800–860	Medium	1,2,4-trisubstitution pattern (out-of-plane bending).

## Nuclear Magnetic Resonance (NMR)[2][5][7][8][9]

This is the definitive tool for structural proof. The presence of the chiral center at C3 renders the ring protons and the exocyclic methylene protons diastereotopic.

### -NMR Assignments (400 MHz, )

Key Diagnostic Feature: The 2,4-dimethyl substitution creates a specific splitting pattern in the aromatic region (1:2 ratio of protons if resolution is low, but distinct d/s/d pattern at high field).

Position	(ppm)	Multiplicity	Integral	Interpretation
Ar-H3	6.95	Singlet (s)	1H	Isolated proton between methyls.
Ar-H5	6.85	Doublet (d, J=8Hz)	1H	Ortho coupling to H6.
Ar-H6	6.65	Doublet (d, J=8Hz)	1H	Ortho coupling to H5; shielded by ether oxygen.
-O-CH2-	3.75–3.85	Multiplet (m)	2H	Diastereotopic ABX system due to chiral C3.
Pip-H2 (eq)	3.15	Broad Doublet	1H	Deshielded by N; equatorial.
Pip-H2 (ax)	2.55	Triplet of Doublets	1H	Axial; large geminal/diaxial coupling.
Pip-H6	2.90–3.05	Multiplet	2H	Adjacent to Nitrogen.
Ar-CH3 (x2)	2.25, 2.20	Singlets (s)	6H	Distinct methyl signals (2-Me and 4-Me).
Pip-H3	2.05	Multiplet	1H	Methine proton; chiral center.
Pip-H4/H5	1.20–1.80	Complex Mult.	4H	Ring methylene envelope.
N-H	1.80	Broad Singlet	1H	Exchangeable (disappears with ).

Note on Stereochemistry: The protons at C2 and the exocyclic

protons are structurally diagnostic. The

protons often appear as a complex multiplet rather than a simple doublet because the adjacent C3 center is chiral, making them diastereotopic (

and

are magnetically non-equivalent).

## -NMR Assignments (100 MHz, )

Carbon Type	(ppm)	Assignment
Aromatic C-O	155.2	Quaternary C1 (Ipso).
Aromatic C-Me	131.5, 127.8	Quaternary C2, C4.
Aromatic C-H	132.0, 127.5, 111.5	C3, C5, C6 (C6 is shielded).
Ether CH <sub>2</sub>	70.5	Exocyclic methylene.
Pip C2	49.8	Adjacent to N.
Pip C6	46.5	Adjacent to N.
Pip C3	36.5	Methine (Branch point).
Pip C4/C5	28.5, 24.5	Ring carbons.
Methyls	20.5, 16.2	Ar-CH <sub>3</sub> (2-Me usually shifted upfield due to steric crowding).

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution spectra without line broadening due to aggregation:

- Solvent: Use

(99.8% D) neutralized with basic alumina if the sample is acid-sensitive.

- Concentration: Dissolve 10–15 mg of the free base in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids which cause magnetic inhomogeneity.

## HPLC-UV/MS Purity Check

Before spectral characterization, purity must be established.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.<sup>[2]</sup>
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (general) and 280 nm (aromatic absorption).
- Acceptance Criteria: Single peak >98% area integration; MS confirms parent ion under the main peak.

## References

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Disclaimer: The spectral data provided are predicted based on high-fidelity structure-property relationships and established data for homologous aryloxyalkylamines. Experimental values may vary slightly based on solvent, concentration, and temperature.

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## Sources

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